molecular formula C8H9Br3O B14576172 2,6,6-Tribromo-4,4-dimethylcyclohex-2-en-1-one CAS No. 61305-52-0

2,6,6-Tribromo-4,4-dimethylcyclohex-2-en-1-one

Cat. No.: B14576172
CAS No.: 61305-52-0
M. Wt: 360.87 g/mol
InChI Key: FVNCFNXDUOVMPG-UHFFFAOYSA-N
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Description

2,6,6-Tribromo-4,4-dimethylcyclohex-2-en-1-one is an organic compound characterized by its unique structure, which includes three bromine atoms and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,6-Tribromo-4,4-dimethylcyclohex-2-en-1-one typically involves the bromination of 4,4-dimethylcyclohex-2-en-1-one. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions on the cyclohexene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing bromine or bromine-containing reagents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6,6-Tribromo-4,4-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: It can undergo oxidation to form more complex structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted cyclohexene derivatives, while reduction reactions can produce different reduced forms of the compound .

Scientific Research Applications

2,6,6-Tribromo-4,4-dimethylcyclohex-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6,6-Tribromo-4,4-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .

Properties

CAS No.

61305-52-0

Molecular Formula

C8H9Br3O

Molecular Weight

360.87 g/mol

IUPAC Name

2,6,6-tribromo-4,4-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C8H9Br3O/c1-7(2)3-5(9)6(12)8(10,11)4-7/h3H,4H2,1-2H3

InChI Key

FVNCFNXDUOVMPG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)C(=C1)Br)(Br)Br)C

Origin of Product

United States

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